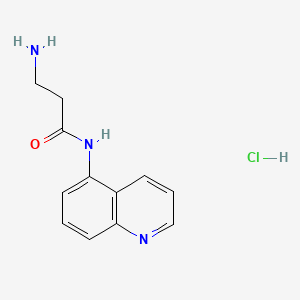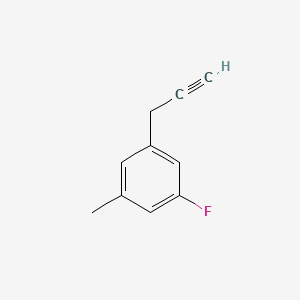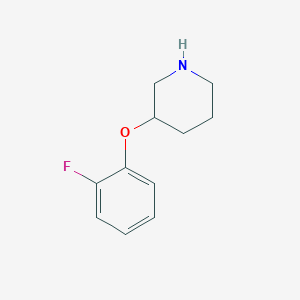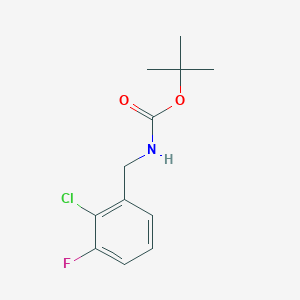
3-bromo-N-methylcyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11BrClN. It is a derivative of cyclobutanamine, where a bromine atom is attached to the third carbon of the cyclobutane ring, and a methyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methylcyclobutan-1-amine hydrochloride typically involves the bromination of N-methylcyclobutanamine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-methylcyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form N-methylcyclobutanamine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the amine group can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and sodium methoxide (NaOCH3) for methoxy substitution. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous or alkaline medium is used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiol derivatives, and alkoxy derivatives.
Reduction Reactions: The major product is N-methylcyclobutanamine.
Oxidation Reactions: Oxidation can lead to the formation of N-methylcyclobutanone.
Applications De Recherche Scientifique
3-bromo-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 3-bromo-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the binding affinity to receptors or enzymes. The methyl group on the nitrogen atom can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N,N-dimethylcyclobutan-1-amine hydrochloride
- 3-bromo-N-ethylcyclobutan-1-amine hydrochloride
- 3-bromo-N-isopropylcyclobutan-1-amine hydrochloride
Uniqueness
3-bromo-N-methylcyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom allows for versatile chemical modifications, while the methyl group on the nitrogen atom enhances its biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H11BrClN |
|---|---|
Poids moléculaire |
200.50 g/mol |
Nom IUPAC |
3-bromo-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10BrN.ClH/c1-7-5-2-4(6)3-5;/h4-5,7H,2-3H2,1H3;1H |
Clé InChI |
COIVCTABYPQGDC-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC(C1)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methylpyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B15300850.png)
![tert-Butyl ((8-bromoimidazo[1,2-a]pyridin-2-yl)methyl)carbamate](/img/structure/B15300856.png)


![3-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B15300868.png)

![1-[(Morpholin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B15300879.png)





![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)
